molecular formula C15H10FN3O B5128267 N-(4-fluorophenyl)-6-quinoxalinecarboxamide

N-(4-fluorophenyl)-6-quinoxalinecarboxamide

Numéro de catalogue B5128267
Poids moléculaire: 267.26 g/mol
Clé InChI: BKQFLLNLCCOYJH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(4-fluorophenyl)-6-quinoxalinecarboxamide, also known as GW 501516 or Endurobol, is a synthetic drug that was developed in the 1990s as a potential treatment for metabolic and cardiovascular diseases. It is a selective agonist of peroxisome proliferator-activated receptor delta (PPARδ), a nuclear receptor that regulates various metabolic pathways in the body. Since its discovery, GW 501516 has gained attention in the scientific community for its potential applications in sports performance enhancement and cancer therapy.

Mécanisme D'action

N-(4-fluorophenyl)-6-quinoxalinecarboxamide 501516 exerts its effects by binding to and activating PPARδ, a transcription factor that regulates the expression of genes involved in lipid and glucose metabolism, inflammation, and cell proliferation. Activation of PPARδ leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, which can improve energy metabolism and reduce the risk of metabolic disorders. In addition, PPARδ activation can inhibit the production of pro-inflammatory cytokines and promote the expression of anti-inflammatory genes, which can have beneficial effects on cardiovascular health.
Biochemical and Physiological Effects:
Studies have shown that this compound 501516 can improve endurance and exercise performance in animal models and human athletes. This is thought to be due to its ability to increase the expression of genes involved in oxidative metabolism and mitochondrial biogenesis, which can enhance the capacity of muscle cells to produce energy during exercise. In addition, this compound 501516 has been found to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of N-(4-fluorophenyl)-6-quinoxalinecarboxamide 501516 is its high selectivity and potency for PPARδ, which allows for precise modulation of metabolic and inflammatory pathways. In addition, this compound 501516 has a long half-life and can be administered orally, which makes it convenient for use in animal studies and clinical trials. However, one of the limitations of this compound 501516 is its potential for off-target effects and toxicity at high doses. In addition, the use of this compound 501516 in sports performance enhancement is banned by the World Anti-Doping Agency (WADA), which limits its potential applications in this field.

Orientations Futures

There are several potential future directions for research on N-(4-fluorophenyl)-6-quinoxalinecarboxamide 501516. One area of interest is its potential applications in cancer therapy, as PPARδ has been shown to have anti-tumor effects in various types of cancer cells. Another area of interest is the development of more selective and potent PPARδ agonists, which can improve the efficacy and safety of this class of drugs. Finally, more research is needed to understand the long-term effects of this compound 501516 on metabolic and cardiovascular health, as well as its potential for abuse in sports performance enhancement.

Méthodes De Synthèse

The synthesis of N-(4-fluorophenyl)-6-quinoxalinecarboxamide 501516 involves several chemical reactions, starting from commercially available starting materials. The most common method involves the condensation of 4-fluorobenzylamine with 6-chloroquinoxaline-2-carboxylic acid, followed by the reduction of the resulting intermediate with lithium aluminum hydride. The final product is obtained by treating the reduced intermediate with acetic anhydride and pyridine.

Applications De Recherche Scientifique

N-(4-fluorophenyl)-6-quinoxalinecarboxamide 501516 has been extensively studied for its potential therapeutic applications in metabolic and cardiovascular diseases. It has been shown to improve glucose tolerance, reduce insulin resistance, and increase fatty acid oxidation in animal models of obesity and type 2 diabetes. In addition, this compound 501516 has been found to have anti-inflammatory and anti-atherogenic effects, which may be beneficial in the prevention and treatment of cardiovascular diseases.

Propriétés

IUPAC Name

N-(4-fluorophenyl)quinoxaline-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10FN3O/c16-11-2-4-12(5-3-11)19-15(20)10-1-6-13-14(9-10)18-8-7-17-13/h1-9H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKQFLLNLCCOYJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=CC3=NC=CN=C3C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.